N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide increases the levels of GABA in the brain, which can help to regulate neuronal activity and alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide can help to reduce neuronal excitability and promote relaxation and calmness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used to treat a wider range of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide on neuronal function and behavior, as well as its potential use in combination with other drugs for the treatment of various disorders. Finally, the development of new methods for administering N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide, such as nanoparticle-based delivery systems, may also be an area of future research.
Synthesemethoden
The synthesis of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 2,5-dichlorothiophene-3-carboxylic acid, followed by amidation with butanoyl chloride. The resulting product is then purified using column chromatography to obtain N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can help to alleviate symptoms of disorders such as epilepsy, anxiety, and depression. In addition, N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical studies.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c13-9-6-8(11(14)18-9)2-1-3-10(17)16-12(7-15)4-5-12/h6H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWOMIPWVQLCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.